(S)-Siphos-PE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

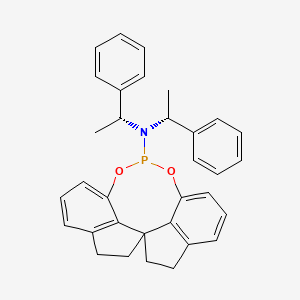

Structure

3D Structure

Propriétés

IUPAC Name |

N,N-bis[(1R)-1-phenylethyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H32NO2P/c1-23(25-11-5-3-6-12-25)34(24(2)26-13-7-4-8-14-26)37-35-29-17-9-15-27-19-21-33(31(27)29)22-20-28-16-10-18-30(36-37)32(28)33/h3-18,23-24H,19-22H2,1-2H3/t23-,24-,33?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXLQLIDJAURBDD-HRPAVAKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=CC=CC5=C4C6(CC5)CCC7=C6C(=CC=C7)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N([C@H](C)C2=CC=CC=C2)P3OC4=CC=CC5=C4C6(CC5)CCC7=C6C(=CC=C7)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H32NO2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500997-70-6, 500997-69-3 | |

| Record name | (S)-SIPHOS-PE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-SIPHOS-PE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure and Synthesis of (S)-Siphos-PE

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (S)-Siphos-PE, a privileged chiral phosphoramidite ligand. We will delve into its unique molecular architecture, outline a robust synthetic strategy, provide detailed experimental protocols, and discuss methods for its characterization. The insights herein are curated to empower researchers in leveraging this powerful catalytic tool.

Part 1: Introduction to this compound: A Ligand of Choice in Asymmetric Catalysis

This compound, systematically known as (11aS)-(−)-10,11,12,13-Tetrahydrodiindeno[7,1-de:1′, 7′-fg][1][2]dioxaphosphocin-5-bis[(R)-1-phenylethyl]amine, is a member of the Siphos family of electron-rich, sterically demanding monodentate phosphoramidite ligands.[3] These ligands have become instrumental in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions where high enantioselectivity and catalytic activity are paramount.[4] The efficacy of this compound stems from its rigid spirobiindane backbone and the specific chirality of its components, which create a well-defined and highly effective chiral environment around the metal center. This structural sophistication enables remarkable control over the stereochemical outcome of a wide range of chemical transformations, including asymmetric C-N, C-C, and C-O bond formations.[4]

Part 2: Molecular Structure and Physicochemical Properties

The structure of this compound is a masterful integration of three distinct chiral elements that work in concert to establish an effective asymmetric environment.

-

The (S)-Spirobiindane Backbone : The core of the ligand is the C₂-symmetric 1,1'-spirobiindane-7,7'-diol moiety. The spirocyclic center locks the two indane units in a perpendicular orientation, creating a rigid and sterically defined scaffold. The (S)-configuration of this backbone establishes the foundational chirality of the ligand.

-

The Phosphoramidite Moiety : The phosphorus(III) center is linked to the spirobiindane backbone via two oxygen atoms, forming a dioxaphosphocin ring. This P-center is also bonded to a nitrogen atom.

-

The (R)-Phenylethyl Groups : The nitrogen atom is substituted with two (R)-1-phenylethyl groups. These bulky, chiral substituents provide significant steric hindrance and contribute to the overall chiral pocket, which is crucial for discriminating between enantiotopic faces of incoming substrates.

The combination of the (S)-backbone with the (R)-amine substituents creates a "matched" pairing that enhances stereochemical induction in catalysis.

Caption: Molecular Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 500997-70-6 | |

| Molecular Formula | C₃₃H₃₂NO₂P | |

| Molecular Weight | 505.59 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | 120-125 °C | |

| Optical Activity | [α]²²/D −65.0° (c = 1 in chloroform) | |

| Storage | Store at -20°C under an inert atmosphere |

Part 3: A Convergent Synthetic Strategy

The synthesis of this compound is best approached through a convergent strategy, which enhances efficiency and modularity. This involves the independent preparation of key building blocks followed by their final assembly. The retrosynthetic analysis breaks the molecule down into three primary precursors:

-

(S)-1,1'-Spirobiindane-7,7'-diol : The chiral diol that forms the ligand's backbone.

-

Phosphorus Trichloride (PCl₃) : The source of the phosphorus atom.

-

N,N-bis((R)-1-phenylethyl)amine : The chiral amine component.

The forward synthesis involves a two-step, one-pot procedure where the chiral diol is first reacted with PCl₃ to form a reactive dichlorophosphite intermediate. This intermediate is then coupled with the chiral amine in the presence of a base to yield the final this compound ligand. This approach is highly logical as it avoids the isolation of the often-unstable dichlorophosphite intermediate and allows for a streamlined workflow.

Caption: Convergent synthetic workflow for this compound.

Part 4: Detailed Synthetic Protocols

The following protocols are based on established methodologies for the synthesis of phosphoramidite ligands. All operations must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent hydrolysis of the phosphorus(III) species.

Protocol 1: Preparation of the Dichlorophosphite Intermediate and Final Coupling

This protocol describes the one-pot conversion of the chiral diol to the final ligand.

Materials:

-

(S)-1,1'-Spirobiindane-7,7'-diol

-

Phosphorus trichloride (PCl₃)

-

N,N-bis((R)-1-phenylethyl)amine

-

Triethylamine (Et₃N), distilled

-

Anhydrous Toluene

-

Anhydrous Tetrahydrofuran (THF)

-

Hexanes

Procedure:

-

Reaction Vessel Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve (S)-1,1'-Spirobiindane-7,7'-diol (1.0 eq) in anhydrous toluene under an argon atmosphere.

-

Formation of the Dichlorophosphite: Cool the solution to 0 °C using an ice bath. Add phosphorus trichloride (1.2 eq) dropwise to the stirred solution.

-

Causality: PCl₃ is a highly reactive electrophile. The dropwise addition at low temperature controls the exothermic reaction between the diol's hydroxyl groups and PCl₃, preventing side reactions.

-

-

Reaction Completion and Intermediate Formation: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours. The reaction progress can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the PCl₃ signal and the appearance of a new signal for the dichlorophosphite intermediate.

-

Removal of Volatiles: Once the formation of the intermediate is complete, concentrate the reaction mixture under high vacuum to remove the solvent and any excess PCl₃. This step is critical to ensure the subsequent reaction is clean. The resulting crude intermediate is typically an oil or solid and is used immediately without further purification.

-

Preparation for Coupling: Re-dissolve the crude dichlorophosphite intermediate in anhydrous THF under argon and cool the solution to -78 °C using a dry ice/acetone bath.

-

Causality: The low temperature is essential to control the reactivity of the subsequent nucleophilic substitution and to minimize the formation of undesired byproducts.

-

-

Amine Addition: In a separate flame-dried flask, prepare a solution of N,N-bis((R)-1-phenylethyl)amine (1.0 eq) and freshly distilled triethylamine (2.2 eq) in anhydrous THF. Transfer this solution to the dropping funnel and add it dropwise to the cold solution of the dichlorophosphite intermediate over 30 minutes.

-

Causality: Triethylamine acts as a non-nucleophilic base to scavenge the two equivalents of HCl that are generated during the reaction. This prevents the protonation of the amine nucleophile and drives the reaction to completion.

-

-

Final Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

-

Workup and Purification: a. A white precipitate of triethylammonium hydrochloride (Et₃N·HCl) will form. Remove this salt by filtration through a pad of Celite under an inert atmosphere. Wash the filter cake with anhydrous THF. b. Concentrate the filtrate under reduced pressure to obtain the crude product. c. Purify the crude material by flash column chromatography on silica gel (pre-treated with Et₃N to prevent product degradation) using a hexanes/ethyl acetate gradient. d. Combine the product-containing fractions and remove the solvent under vacuum to yield this compound as a white solid.

Part 5: Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized this compound.

Table 2: Typical Characterization Data for this compound

| Analysis Technique | Expected Result |

| ³¹P NMR (CDCl₃) | A sharp singlet typically observed in the range of δ 145-155 ppm. |

| ¹H NMR (CDCl₃) | Complex multiplet signals corresponding to the aromatic and aliphatic protons of the spirobiindane and phenylethyl groups. Characteristic resonances for the methyl groups should be observed as doublets. |

| ¹³C NMR (CDCl₃) | Resonances corresponding to all unique carbon atoms in the molecule. |

| High-Resolution Mass Spectrometry (HRMS) | Calculated m/z for [M+H]⁺ should match the observed value, confirming the molecular formula C₃₃H₃₃NO₂P⁺. |

| Optical Rotation | The measured value should be consistent with the literature value ([α]²²/D −65.0°, c = 1 in chloroform) to confirm the correct enantiomer has been synthesized with high enantiopurity. |

Part 6: Concluding Remarks

This compound is a highly effective and versatile chiral ligand whose performance is directly linked to its well-defined three-dimensional structure. The convergent synthetic route outlined in this guide provides a reliable and logical pathway for its preparation. By understanding the causality behind each experimental step—from temperature control to the role of the base—researchers can confidently synthesize this valuable tool for asymmetric catalysis. Proper execution of the synthesis and rigorous characterization are key to obtaining a high-purity ligand, which is fundamental to achieving high enantioselectivity and reproducibility in catalytic applications.

References

(S)-Siphos-PE: A Comprehensive Technical Guide for Advanced Catalysis

Introduction

In the landscape of modern synthetic chemistry, the development of chiral ligands has been a cornerstone of progress in asymmetric catalysis. Among the diverse array of ligands, phosphoramidites have emerged as a privileged class, offering a unique combination of modularity, stability, and high efficacy in a wide range of catalytic transformations. This guide provides an in-depth technical overview of (S)-Siphos-PE, a prominent member of the spiro-phosphoramidite ligand family, designed for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, and applications, with a focus on providing practical insights and actionable protocols.

Core Characteristics of this compound

This compound, with the Chemical Abstracts Service (CAS) number 500997-70-6 , is a chiral spiro phosphoramidate ligand that has garnered significant attention for its ability to induce high levels of enantioselectivity in various metal-catalyzed reactions. Its rigid spirobiindane backbone and chiral amine moiety create a well-defined chiral environment around the metal center, enabling precise stereochemical control.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, storage, and application in catalytic systems.

| Property | Value | Reference |

| CAS Number | 500997-70-6 | |

| Molecular Formula | C₃₃H₃₂NO₂P | |

| Molecular Weight | 505.59 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | 120-125 °C | |

| Optical Rotation | [α]²²/D -65.0° (c=1 in chloroform) | |

| Storage Conditions | -20°C, under inert atmosphere | |

| Moisture Sensitivity | Moisture sensitive | [1] |

Solubility Profile

While a comprehensive quantitative solubility profile in a wide range of organic solvents is not extensively documented in publicly available literature, this compound is known to be soluble in chlorinated solvents such as chloroform and dichloromethane, which are commonly used for NMR analysis and in certain reaction setups. For practical applications, it is advisable to determine its solubility in the specific solvent system intended for a catalytic reaction, such as toluene, tetrahydrofuran (THF), or dioxane, on a small scale prior to use. Generally, phosphoramidite ligands exhibit good solubility in many common anhydrous organic solvents used in catalysis.[2]

Stability and Handling

This compound is sensitive to moisture and should be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis of the phosphoramidite moiety, which would lead to the formation of the corresponding H-phosphonate and diminish its catalytic efficacy.[3] It is recommended to store the ligand at -20°C in a tightly sealed container. Solutions of phosphoramidite ligands in anhydrous solvents should also be handled under inert conditions and used expeditiously, as their stability in solution can be limited.[4][5]

Synthesis of this compound

General Synthetic Strategy

The synthesis of spirobiindane-based phosphoramidites like this compound generally follows a two-step, one-pot procedure. The first step involves the reaction of the chiral (S)-1,1'-spirobiindane-7,7'-diol with phosphorus trichloride to form an in situ phosphorodichloridite intermediate. This is followed by the addition of a chiral amine, in this case, (R,R)-bis(1-phenylethyl)amine, in the presence of a base to afford the final phosphoramidite ligand.

Figure 1. General synthetic workflow for this compound.

Exemplary Laboratory Protocol

This protocol is a generalized procedure based on the synthesis of similar phosphoramidite ligands and should be adapted and optimized for the specific synthesis of this compound.

Materials:

-

(S)-1,1'-Spirobiindane-7,7'-diol

-

Phosphorus trichloride (PCl₃)

-

(R,R)-Bis(1-phenylethyl)amine

-

Anhydrous triethylamine (NEt₃)

-

Anhydrous toluene

-

Anhydrous hexanes

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add (S)-1,1'-spirobiindane-7,7'-diol (1.0 equiv) and anhydrous toluene.

-

Cool the solution to 0 °C in an ice bath.

-

Add phosphorus trichloride (1.1 equiv) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the formation of the phosphorodichloridite intermediate by ³¹P NMR spectroscopy.

-

In a separate flask, dissolve (R,R)-bis(1-phenylethyl)amine (1.0 equiv) and anhydrous triethylamine (2.2 equiv) in anhydrous toluene.

-

Cool the solution of the in situ generated phosphorodichloridite to 0 °C and add the amine/triethylamine solution dropwise via the addition funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

The reaction mixture will contain a white precipitate of triethylamine hydrochloride. Filter the mixture through a pad of Celite under a nitrogen atmosphere.

-

Wash the filter cake with anhydrous toluene.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate, or by recrystallization from an appropriate solvent system (e.g., toluene/hexanes), to afford this compound as a white solid.

Applications in Asymmetric Catalysis

This compound has proven to be a highly effective ligand in a variety of transition metal-catalyzed asymmetric reactions, consistently delivering high enantioselectivities. Its utility has been demonstrated in reactions catalyzed by palladium, copper, and rhodium.

Palladium-Catalyzed Intramolecular Dearomative Arylation of Indoles

A notable application of this compound is in the palladium-catalyzed intramolecular dearomative arylation of haloaryl-substituted indoles to generate spiroindolenines. This transformation provides access to complex, three-dimensional molecular architectures from readily available starting materials.

Figure 2. Workflow for Pd-catalyzed dearomative arylation of indoles.

Illustrative Protocol: This is a general protocol and may require optimization for specific substrates.

-

In a glovebox, to an oven-dried reaction vial, add the haloaryl-substituted indole (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), this compound (0.10 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).

-

Add anhydrous toluene to the vial.

-

Seal the vial and heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with stirring for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a short pad of silica gel, washing with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched spiroindolenine.

Copper-Catalyzed Enantioselective Conjugate Addition

This compound is also an effective ligand in copper-catalyzed asymmetric 1,4-conjugate addition of organozinc reagents to cyclic enones. This reaction is a powerful tool for the formation of carbon-carbon bonds and the creation of chiral centers.

General Reaction Scheme: The reaction involves the addition of a dialkylzinc reagent (R₂Zn) to a cyclic enone in the presence of a catalytic amount of a copper salt and this compound.

Key Mechanistic Considerations: The reaction is believed to proceed through a chiral copper-phosphoramidite complex that activates the enone for nucleophilic attack by the organozinc reagent. The stereochemical outcome is determined by the facial selectivity of the addition, which is controlled by the chiral ligand.

Rhodium-Catalyzed Alkene Hydroacylation

The enantiomer of this compound, (R)-Siphos-PE, has been successfully employed in the rhodium-catalyzed hydroacylation of alkenes with salicylaldehydes.[6] This reaction provides a direct and atom-economical route to chiral ketones. Mechanistic studies have shown that the Siphos-PE ligand is effective at suppressing decarbonylation, a common side reaction, and promotes the desired hydroacylation pathway with high regioselectivity and enantioselectivity.[6]

Proposed Catalytic Cycle for Rh-Catalyzed Hydroacylation:

References

- 1. strem.com [strem.com]

- 2. Pd-catalyzed dearomative arylborylation of indoles - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Rhodium-phosphoramidite catalyzed alkene hydroacylation: mechanism and octaketide natural product synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

What is (S)-Siphos-PE used for in organic chemistry?

An In-Depth Technical Guide to (S)-Siphos-PE in Modern Organic Synthesis

Introduction: Unveiling the this compound Ligand

In the landscape of asymmetric catalysis, the development of effective chiral ligands is paramount for controlling the stereochemical outcome of chemical transformations. This compound, a chiral spiro phosphoramidite ligand, has emerged as a powerful tool for researchers in organic synthesis, particularly in the construction of complex chiral molecules.[] Its full chemical name is (11aS)-(-)-10,11,12,13-Tetrahydrodiindeno[7,1-de:1′,7′-fg][2][3]dioxaphosphocin-5-bis[(R)-1-phenylethyl]amine.[4]

Chemical Structure and Core Attributes:

The efficacy of this compound stems from its unique and rigid three-dimensional structure. This structure is defined by three key components that work in concert to create a highly effective chiral environment around the metal center.

Caption: Core components of the this compound ligand.

-

The Spirobiindane Backbone: This rigid, C2-symmetric spirocyclic framework forms the ligand's core. It locks the conformation of the ligand, minimizing unwanted flexibility and creating a well-defined chiral pocket that dictates how substrates approach the catalytic center.

-

The Phosphoramidite Group: This moiety is the primary binding site, coordinating directly to the transition metal (e.g., Palladium, Copper, Rhodium). Its electronic properties are crucial for modulating the reactivity of the metal catalyst throughout the catalytic cycle.

-

The Chiral Phenylethylamine Sidearm: The two (R)-1-phenylethyl groups attached to the nitrogen atom provide an additional layer of steric bulk and chirality. These groups extend into the space around the metal, playing a critical role in differentiating between the two enantiotopic faces of a prochiral substrate, thereby inducing high enantioselectivity.

Core Applications in Asymmetric Catalysis

This compound is a versatile ligand employed in a range of metal-catalyzed reactions to synthesize valuable chiral compounds. Its application spans several key transformations in modern organic chemistry.

Palladium-Catalyzed Intramolecular Dearomative Arylation

A notable application of this compound is in the palladium-catalyzed intramolecular dearomative arylation of indoles. This powerful transformation allows for the direct construction of complex spiroindolenine frameworks, which are prevalent in numerous natural products and pharmaceutically active compounds.

Mechanism Overview: The reaction proceeds through a standard Pd(0)/Pd(II) catalytic cycle. The this compound ligand coordinates to the Pd(0) center, facilitating the oxidative addition of the aryl halide. The resulting Pd(II) complex then undergoes an intramolecular migratory insertion onto the indole ring, followed by reductive elimination to furnish the spirocyclic product and regenerate the Pd(0) catalyst. The chiral environment created by the ligand ensures that this process occurs enantioselectively.

Caption: Simplified Pd-catalyzed dearomative arylation cycle.

Copper-Catalyzed Enantioselective Conjugate Addition

This compound serves as an excellent chiral ligand in the copper-catalyzed 1,4-addition (conjugate addition) of diethylzinc to cyclic enones. This reaction is a fundamental C-C bond-forming process for creating chiral ketones with a β-stereocenter.

Causality of Experimental Choice: The choice of a phosphoramidite ligand like this compound in this context is driven by its ability to form a highly active and selective copper catalyst. The soft phosphorus atom coordinates effectively to the soft Cu(I) center, while the rigid chiral scaffold directs the incoming nucleophile (from the organozinc reagent) to one face of the coordinated enone, resulting in high levels of enantioselectivity.

Rhodium-Catalyzed Alkene Hydroacylation

In rhodium-catalyzed reactions, this compound has been successfully used for alkene hydroacylation, a process that forms a ketone by adding a C-H bond of an aldehyde across a C=C double bond. This atom-economical reaction is a powerful method for synthesizing complex ketones from simpler starting materials. The ligand's role is to control the stereochemistry of the newly formed chiral center adjacent to the carbonyl group.

Data Summary: Performance of this compound

The following table summarizes the typical performance of this compound in its key applications, providing researchers with a comparative overview.

| Reaction Type | Metal Catalyst | Typical Substrates | Typical Yields | Typical ee (%) | Reference |

| Intramolecular Dearomative Arylation | Palladium | Haloaryl-substituted indoles | High | >90% | |

| Conjugate Addition | Copper | Cyclic enones, Diethylzinc | High | >95% | |

| Alkene Hydroacylation | Rhodium | Alkenes, Aldehydes | Good to High | >90% |

Experimental Protocol: Pd-Catalyzed Synthesis of Spiroindolenines

This protocol describes a general, self-validating procedure for the enantioselective synthesis of spiroindolenines using this compound, adapted from established methodologies. The rationale behind each step is provided to ensure experimental robustness.

Materials and Reagents:

-

Palladium(II) acetate [Pd(OAc)₂]

-

This compound ligand

-

Substituted haloaryl-indole substrate

-

Cesium carbonate (Cs₂CO₃) or other suitable base

-

Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

-

Inert gas (Argon or Nitrogen)

-

Standard Schlenk line or glovebox equipment

Workflow Diagram:

Caption: Experimental workflow for Pd-catalyzed spiroindolenine synthesis.

Step-by-Step Methodology:

-

Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 2 mol%) and this compound (e.g., 4 mol%). The flask is sealed, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.

-

Rationale: The Pd(0) active catalyst is oxygen-sensitive. Establishing an inert atmosphere is critical to prevent catalyst decomposition and ensure high reactivity.

-

-

Catalyst Pre-formation: Inject anhydrous, degassed solvent (e.g., Toluene) into the flask. Stir the mixture at room temperature for 15-20 minutes. The solution should change color, indicating the formation of the active Pd(0)-(S)-Siphos-PE complex.

-

Rationale: Pre-forming the catalyst ensures that the ligand is properly coordinated to the metal center before the addition of the substrate, leading to more reproducible results.

-

-

Addition of Reagents: To the catalyst solution, add the haloaryl-indole substrate (1.0 equiv) and the base (e.g., Cs₂CO₃, 2.0 equiv).

-

Rationale: The base is crucial for the deprotonation step in the catalytic cycle and to neutralize the acid generated during the reaction. Cs₂CO₃ is often used for its solubility and effectiveness in organic solvents.

-

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Rationale: The elevated temperature is required to overcome the activation energy for the oxidative addition and reductive elimination steps.

-

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert conditions) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the inorganic base and palladium black.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel to yield the enantiomerically enriched spiroindolenine product.

Conclusion

This compound stands as a testament to the power of rational ligand design in asymmetric catalysis. Its rigid spirobiindane framework and well-defined chiral environment enable a variety of high-value transformations with excellent enantioselectivity. For researchers and drug development professionals, this compound offers a reliable and effective solution for constructing complex chiral architectures, streamlining the synthesis of advanced intermediates and active pharmaceutical ingredients.

References

(S)-Siphos-PE in Catalysis: An In-depth Mechanistic and Practical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(S)-Siphos-PE, a chiral spiro phosphoramidate ligand, has emerged as a powerful tool in modern synthetic organic chemistry, particularly in transition metal-catalyzed reactions. Its unique structural features, combining a rigid spirobiindane backbone with a chiral phosphoramidite moiety, impart exceptional levels of stereocontrol and reactivity in a variety of transformations. This guide provides a comprehensive technical overview of the mechanism of action of this compound in catalysis, with a focus on palladium-catalyzed cross-coupling reactions. We will delve into the coordination chemistry, the influence of the ligand architecture on the key steps of the catalytic cycle, and practical considerations for its application in research and development.

Introduction: The Architectural Cunning of this compound

This compound, or (11aS)-(−)-10,11,12,13-Tetrahydrodiindeno[7,1-de:1′,7′-fg][1][2]dioxaphosphocin-5-bis[(R)-1-phenylethyl]amine, is a member of the Siphos family of ligands, which are characterized by their spirobiindane-derived backbone.[3] This rigid and sterically demanding framework creates a well-defined chiral pocket around the metal center, which is crucial for inducing high enantioselectivity in catalytic transformations.[4] The phosphoramidite functionality provides a tunable electronic environment at the phosphorus atom, influencing the catalytic activity.

The this compound ligand is particularly valued for its performance in a range of metal-catalyzed reactions, including:

-

Palladium-catalyzed intramolecular dearomative arylation of indoles for the synthesis of spiroindolenines.[5]

-

Copper-catalyzed enantioselective conjugate addition of diethylzinc to cyclic enones.[5]

-

Rhodium-catalyzed alkene hydroacylation for the synthesis of octaketide natural products.[5]

This guide will primarily focus on its role in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, which are fundamental transformations in modern drug discovery and development.

The Heart of the Matter: Mechanism of Action in Palladium-Catalyzed Cross-Coupling

The efficacy of this compound in palladium-catalyzed cross-coupling reactions stems from its ability to modulate the key elementary steps of the catalytic cycle: oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination. The general catalytic cycle for a Buchwald-Hartwig amination is depicted below.

Figure 1: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Ligand Coordination and Activation

The monodentate this compound ligand coordinates to the palladium center, typically forming a monoligated Pd(0) species, which is often the active catalyst. The bulky nature of the spirobiindane backbone and the N-aryl groups of the phosphoramidite create a sterically hindered environment around the palladium atom. This steric bulk promotes the formation of the highly reactive monoligated palladium complex by discouraging the formation of less reactive bis-ligated species.

Oxidative Addition: The Commitment Step

Oxidative addition of an aryl halide (Ar-X) to the Pd(0)L complex is often the rate-determining step in the catalytic cycle. The electron-donating phosphoramidite moiety of this compound increases the electron density on the palladium center, which facilitates the cleavage of the Ar-X bond. The rigid spirocyclic backbone of the ligand plays a crucial role in pre-organizing the geometry of the palladium complex for efficient oxidative addition.

Transmetalation / Amine Coordination and Deprotonation: The Role of the Chiral Pocket

In the Buchwald-Hartwig amination, following oxidative addition, the amine substrate coordinates to the Pd(II) center. Subsequent deprotonation by a base generates a palladium-amido complex. It is at this stage that the chiral environment created by this compound becomes critical for enantioselective transformations. The well-defined chiral pocket, a consequence of the spirobiindane backbone, dictates the facial selectivity of substrate approach and coordination.[4]

In Suzuki-Miyaura coupling, this step involves transmetalation, where the organic group from an organoboron reagent is transferred to the palladium center. The stereochemistry of the resulting diorganopalladium(II) complex is influenced by the chiral ligand.

Reductive Elimination: The Bond-Forming Finale

The final step of the catalytic cycle is reductive elimination, where the new C-N or C-C bond is formed, and the Pd(0) catalyst is regenerated. The steric bulk of the this compound ligand is thought to promote this step by destabilizing the planar Pd(II) intermediate, thus favoring the formation of the three-coordinate transition state required for reductive elimination.[6][7] The electronic properties of the phosphoramidite can also influence the rate of reductive elimination.

The enantioselectivity of the overall transformation is determined by the relative energies of the diastereomeric transition states leading to the enantiomeric products. The rigid and well-defined chiral environment provided by this compound creates a significant energy difference between these transition states, leading to the preferential formation of one enantiomer.

Practical Applications and Experimental Protocols

The unique reactivity and selectivity imparted by this compound have led to its application in the synthesis of complex molecules. Below are representative protocols for its use in Buchwald-Hartwig amination and a summary of its performance in various reactions.

Representative Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed amination of an aryl halide using this compound.

Figure 2: General experimental workflow for a Buchwald-Hartwig amination using this compound.

Materials:

-

Aryl halide (1.0 equiv)

-

Amine (1.2 equiv)

-

Pd₂(dba)₃ (1 mol%)

-

This compound (2.4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous toluene

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, this compound, and NaOtBu under an inert atmosphere.

-

Add the aryl halide and the amine to the tube.

-

Add anhydrous toluene via syringe.

-

Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

-

Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by flash column chromatography.[8][9]

Performance Data

The following table summarizes representative performance data for reactions catalyzed by palladium complexes of Siphos-type ligands, demonstrating their effectiveness in achieving high yields and enantioselectivities.

| Reaction Type | Substrates | Catalyst System | Yield (%) | ee (%) | Reference |

| Asymmetric Hydrogenation | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)₂]BF₄ / (S)-Siphos | >99 | 98 | [3] |

| Asymmetric Hydrogenation | Enamide | [Rh(COD)₂]BF₄ / (S)-Siphos | >99 | 97 | [3] |

| Pd-catalyzed dearomative arylation | Haloaryl-3-substituted indole | Pd(OAc)₂ / this compound | 85 | 92 | [5] |

| Cu-catalyzed conjugate addition | Cyclohexenone, Et₂Zn | Cu(OTf)₂ / this compound | 96 | 94 | [5] |

Conclusion and Future Outlook

This compound stands as a testament to the power of rational ligand design in asymmetric catalysis. Its rigid spirocyclic backbone and tunable phosphoramidite moiety work in concert to create a highly effective chiral catalyst for a variety of important chemical transformations. The mechanistic principles outlined in this guide—steric control of coordination number, electronic tuning of reactivity, and the creation of a well-defined chiral pocket—provide a framework for understanding its remarkable performance.

As the demand for enantiomerically pure pharmaceuticals and fine chemicals continues to grow, ligands like this compound will undoubtedly play an increasingly vital role. Future research will likely focus on expanding the scope of its applications to new reaction classes and on the development of next-generation Siphos-type ligands with even greater activity and selectivity. The detailed mechanistic understanding of these catalysts will be paramount to these endeavors, enabling scientists to tackle ever more challenging synthetic problems.

References

- 1. researchgate.net [researchgate.net]

- 2. Crystal structures of six complexes of phosphane chalcogenides R1R2R3PE (R = tert-butyl or isopropyl, E = S or Se) with the metal halides MX2 (M = Pd or Pt, X = Cl or Br), two halochalcogenylphosphonium derivatives (tBu2iPrPEBr)2[Pd2Br6] and one hydrolysis product - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. (R)-SIPHOS-PE 97 500997-69-3 [sigmaaldrich.com]

- 6. Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon–Nitrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Controlling Pd(IV) reductive-elimination pathways enables Pd(II)-catalyzed enantioselective C(sp3)–H fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

The Emergence of SIPHOS Ligands: A Technical Guide to a Privileged Class of Chiral Phosphoramidites

Abstract

In the landscape of asymmetric catalysis, the quest for "privileged" ligands—scaffolds that exhibit high efficacy across a broad spectrum of reactions—is paramount. This technical guide delves into the discovery, development, and application of SIPHOS ligands, a notable class of monodentate phosphoramidites. Born from the innovative work of Professor Qi-Lin Zhou's research group, these ligands, built upon the rigid and C2-symmetric 1,1'-spirobiindane-7,7'-diol (SPINOL) backbone, have established themselves as powerful tools for enantioselective transformations. We will explore their synthesis, elucidate their mechanism of stereocontrol through structural analysis, and present a comprehensive overview of their applications, supported by detailed experimental data and protocols. This guide is intended for researchers and professionals in drug discovery and fine chemical synthesis who seek to leverage the unique capabilities of SIPHOS ligands in their work.

Introduction: The Rationale Behind Spirocyclic Phosphoramidites

The architecture of a chiral ligand is the cornerstone of enantioselective catalysis. For decades, bidentate phosphines dominated the field, predicated on the principle that rigid chelation to a metal center is essential for effective stereochemical communication. However, the early 2000s witnessed a paradigm shift with the advent of high-performing monodentate phosphine ligands, particularly phosphoramidites derived from BINOL.[1][2] These ligands challenged conventional wisdom, demonstrating that a well-defined, sterically demanding chiral pocket could be created without bidentate coordination.

It was within this context that the research group of Professor Qi-Lin Zhou identified the 1,1'-spirobiindane scaffold as a promising alternative to the ubiquitous biaryl backbones.[3] The spirocyclic nature of 1,1'-spirobiindane-7,7'-diol (SPINOL) imparts a unique set of structural features:

-

Rigidity: The fused ring system restricts conformational flexibility, leading to a more defined and predictable chiral environment around the metal center.

-

C2-Symmetry: This element of symmetry simplifies the stereochemical analysis and often leads to higher enantioselectivities by reducing the number of possible competing diastereomeric transition states.

-

Deep Chiral Pocket: The spirocyclic framework creates a deep and well-defined chiral cleft, enhancing the steric differentiation of substrate approaches to the catalytic center.

These characteristics provided a compelling rationale for the development of a new class of phosphoramidite ligands, which came to be known as SIPHOS.

The Genesis and Synthesis of SIPHOS Ligands

The development of SIPHOS ligands is a direct outcome of the pioneering work on chiral spirocyclic compounds by Professor Qi-Lin Zhou and his team.[3] Their research has led to a diverse family of "spiro" ligands, with SIPHOS being a prominent member.[3]

Synthesis of the Precursor: (S)-SPINOL

The synthesis of SIPHOS ligands commences with the enantiomerically pure diol, (S)-1,1'-spirobiindane-7,7'-diol ((S)-SPINOL). The original synthesis of racemic SPINOL was reported by Birman, followed by a resolution method developed by Zhou's group using N-benzylcinchonidinium chloride for inclusion crystallization.[4] More recently, catalytic asymmetric syntheses of SPINOL derivatives have been developed, further improving access to this crucial precursor.[3]

General Synthesis of SIPHOS Ligands

SIPHOS ligands are phosphoramidites, synthesized through the reaction of the diol backbone with a phosphorus source and an amine. The general synthetic route is a two-step, one-pot procedure.

Experimental Protocol: Synthesis of (S)-SIPHOS-Me

This protocol is a representative synthesis for a simple SIPHOS ligand, (S)-N,N-dimethyl-10,11,12,13-tetrahydrodiindeno[7,1-de:1',7'-fg][1][5]dioxaphosphocin-5-amine, based on procedures reported by Zhou and coworkers.[1][6]

Materials:

-

(S)-1,1'-Spirobiindane-7,7'-diol ((S)-SPINOL)

-

Phosphorus trichloride (PCl₃)

-

Dimethylamine (2.0 M solution in THF)

-

Triethylamine (Et₃N)

-

Anhydrous Toluene

-

Anhydrous Hexane

Procedure:

-

Phosphorus Chloridite Formation: To a solution of (S)-SPINOL (1.0 equiv) in anhydrous toluene under an inert atmosphere (N₂ or Ar) at 0 °C, phosphorus trichloride (1.1 equiv) is added dropwise. The reaction mixture is stirred at room temperature for 2 hours.

-

Amination: The reaction mixture is cooled to 0 °C, and triethylamine (2.5 equiv) is added, followed by the dropwise addition of a 2.0 M solution of dimethylamine in THF (1.2 equiv).

-

Reaction Completion and Workup: The resulting mixture is stirred at room temperature overnight. The reaction is then quenched with saturated aqueous NaHCO₃. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford (S)-SIPHOS-Me as a white solid.

This modular synthesis allows for the facile creation of a library of SIPHOS ligands by varying the amine component in the second step.

Applications in Asymmetric Catalysis

The utility of SIPHOS ligands has been demonstrated in a variety of metal-catalyzed enantioselective reactions. Their performance is particularly noteworthy in the rhodium-catalyzed asymmetric hydrogenation of functionalized olefins.

Rhodium-Catalyzed Asymmetric Hydrogenation

The Rh-SIPHOS catalytic system has proven to be highly effective for the hydrogenation of α-dehydroamino acid derivatives and enamides, affording the corresponding chiral α-amino acid derivatives and amines with excellent enantioselectivities.[1][6]

Table 1: Rh-SIPHOS Catalyzed Asymmetric Hydrogenation of α-Dehydroamino Esters [1][6]

| Entry | Substrate (R) | Ligand | Conv. (%) | ee (%) |

| 1 | H | (S)-SIPHOS-Me | >99 | 99 |

| 2 | Ph | (S)-SIPHOS-Me | >99 | 98 |

| 3 | 1-Naphthyl | (S)-SIPHOS-Me | >99 | 99 |

| 4 | 2-Thienyl | (S)-SIPHOS-Me | >99 | 99 |

Reaction conditions: [Rh(COD)₂]BF₄ (1 mol%), Ligand (2.2 mol%), Substrate (0.5 mmol), H₂ (1 atm), CH₂Cl₂ (5 mL), rt, 12 h.

Table 2: Rh-SIPHOS Catalyzed Asymmetric Hydrogenation of Enamides [1][6]

| Entry | Substrate | Ligand | Conv. (%) | ee (%) |

| 1 | N-acetyl-1-phenylethenamine | (S)-SIPHOS-Me | >99 | 97 |

| 2 | N-acetyl-1-(2-naphthyl)ethenamine | (S)-SIPHOS-Me | >99 | 98 |

| 3 | N-acetyl-1-(p-methoxyphenyl)ethenamine | (S)-SIPHOS-Me | >99 | 96 |

Reaction conditions: [Rh(COD)₂]BF₄ (1 mol%), Ligand (2.2 mol%), Substrate (0.5 mmol), H₂ (1 atm), CH₂Cl₂, rt, 12 h.

The consistently high enantioselectivities across a range of substrates underscore the privileged nature of the SIPHOS scaffold for this transformation.

Other Enantioselective Transformations

The applicability of SIPHOS and its derivatives extends beyond hydrogenation. The SIPHOS-PE family of ligands, for example, has been successfully employed in palladium- and copper-catalyzed reactions.

-

Palladium-Catalyzed Intramolecular Dearomative Arylation: (S)-SIPHOS-PE has been used as a ligand in the synthesis of spiroindolenines with high enantioselectivity.[7]

-

Copper-Catalyzed Enantioselective Conjugate Addition: In the 1,4-addition of diethylzinc to cyclic enones, this compound has demonstrated excellent performance, yielding the corresponding adducts in high ee.[7]

These examples highlight the versatility of the SIPHOS framework and its potential for broader applications in asymmetric synthesis.

Mechanistic Insights: The Origin of Enantioselectivity

The high degree of stereocontrol exerted by SIPHOS ligands stems from the well-defined chiral environment created by the spirobiindane backbone. A pivotal study by Zhou and coworkers provided a glimpse into the catalyst structure through the X-ray analysis of a [Rh(COD)((S)-SIPHOS-Me)₂]⁺ complex.[1][2][6] This structural data, coupled with kinetic and computational studies, offers a rationalization for the observed enantioselectivity.

The crystal structure reveals that two monodentate SIPHOS ligands coordinate to the rhodium center in a cis-fashion. The bulky and rigid spirobiindane backbones of the two ligands create a chiral pocket around the metal. The steric hindrance imposed by this pocket dictates the facial selectivity of the olefin substrate's coordination to the rhodium center.

Figure 1: Simplified catalytic cycle for Rh-SIPHOS catalyzed asymmetric hydrogenation, highlighting the enantiodetermining step.

Kinetic studies have shown that the hydrogenation reaction is first order in the concentration of the rhodium catalyst and hydrogen pressure, and zero order in the substrate concentration.[1][6] This suggests that the oxidative addition of hydrogen to the rhodium center and the coordination of the substrate are fast, and the subsequent migratory insertion is the rate- and enantio-determining step.

Computational studies on related phosphoramidite systems suggest that the quadrant model can be used to predict the stereochemical outcome. The bulky substituents on the ligand occupy two quadrants, leaving two less sterically hindered quadrants for the substrate to approach the metal center. The preferred coordination mode of the substrate, which minimizes steric clashes with the ligand backbone, leads to the observed major enantiomer.

Comparative Analysis and Future Outlook

While BINOL-derived phosphoramidites have been the workhorse in many asymmetric transformations, SIPHOS ligands offer a compelling alternative with distinct advantages. The spirobiindane backbone of SIPHOS provides a different steric environment compared to the axial chirality of BINOL. This can lead to complementary or superior selectivity for certain substrates. The more rigid nature of the spirocyclic scaffold may also contribute to higher enantioselectivities in some cases.

The modular and straightforward synthesis of SIPHOS ligands allows for the rapid generation of ligand libraries for high-throughput screening, accelerating the discovery of optimal catalysts for new transformations. The successful application of SIPHOS derivatives in palladium- and copper-catalyzed reactions indicates that the full potential of this ligand class is yet to be realized.

Future research in this area will likely focus on:

-

Expansion of the SIPHOS Ligand Library: The synthesis of new SIPHOS derivatives with diverse electronic and steric properties to tackle a wider range of challenging asymmetric reactions.

-

Broader Catalytic Applications: Exploring the utility of SIPHOS ligands in other metal-catalyzed processes, such as cross-coupling reactions, hydroformylations, and cycloadditions.

-

In-depth Mechanistic Studies: Further computational and experimental investigations to refine the model of stereoselection and guide the rational design of next-generation SIPHOS ligands.

Conclusion

The discovery and development of SIPHOS ligands represent a significant advancement in the field of asymmetric catalysis. Their unique spirocyclic backbone, coupled with the versatility of phosphoramidite chemistry, has given rise to a powerful and privileged class of ligands. The high enantioselectivities achieved in rhodium-catalyzed hydrogenations and the emerging applications in other catalytic systems demonstrate their broad utility. As our understanding of their structure-activity relationships deepens, SIPHOS ligands are poised to become indispensable tools for the efficient and selective synthesis of chiral molecules in both academic and industrial settings.

References

- 1. Collection - Rhodium-Catalyzed Asymmetric Hydrogenation of Functionalized Olefins Using Monodentate Spiro Phosphoramidite Ligands - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis of 1,1'-Spirobiindane-7,7'-Disulfonic Acid and Disulfonimide: Application for Catalytic Asymmetric Aminalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Rh-Catalyzed Asymmetric Hydrogenation of Cyclic α-Dehydroamino Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Siphos-PE: A Technical Guide to a Privileged Chiral Ligand in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic organic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical and materials science. Chiral ligands, as components of transition metal catalysts, are instrumental in achieving high levels of stereocontrol in asymmetric reactions. Among these, phosphoramidite ligands have emerged as a versatile and highly effective class. This guide provides a comprehensive technical overview of (S)-Siphos-PE, a prominent member of the spiro-phosphoramidite ligand family, detailing its core properties, structural rationale for its efficacy, and practical application in a validated catalytic protocol.

Core Properties of this compound

This compound, systematically named (11aS)-(−)-10,11,12,13-Tetrahydrodiindeno[7,1-de:1′,7′-fg][1][2]dioxaphosphocin-5-bis[(R)-1-phenylethyl]amine, is a chiral phosphoramidite ligand recognized for its ability to induce high enantioselectivity in a variety of metal-catalyzed reactions.[1][3] Its fundamental molecular characteristics are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₃₃H₃₂NO₂P | [3] |

| Molecular Weight | 505.59 g/mol | [3] |

| CAS Number | 500997-70-6 | [3] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 120-125 °C | [3] |

| Optical Rotation | [α]22/D −65.0°, c = 1 in chloroform | [3] |

Structural Rationale and Mechanistic Implications

The efficacy of this compound as a chiral ligand stems from its unique and rigid three-dimensional structure. The spirobiindane backbone creates a well-defined chiral pocket around the metal center to which it coordinates. This steric hindrance plays a crucial role in differentiating between the two prochiral faces of a substrate, thereby directing the stereochemical outcome of the reaction.

The phosphoramidite moiety, with its nitrogen and two oxygen atoms coordinated to the phosphorus, modulates the electronic properties of the ligand. The nitrogen atom's lone pair can participate in π-backbonding with the metal center, influencing the catalytic activity. The bis[(R)-1-phenylethyl]amine group further contributes to the chiral environment, creating a highly specific and effective catalytic species.

Caption: 2D representation of the this compound structure.

Application in Asymmetric Catalysis: A Case Study

This compound has demonstrated exceptional performance in a range of palladium-catalyzed reactions. A notable example is its application in the enantioselective synthesis of tetrahydroquinolines through an alkene carboamination reaction.[2] This transformation is particularly valuable as it constructs a C-N bond, a C-C bond, and a stereocenter in a single operation.[2]

Experimental Protocol: Enantioselective Synthesis of Tetrahydroquinolines

The following protocol is adapted from the work of D. Michael, et al., and serves as a representative example of the application of this compound.[2]

Reaction Scheme:

Aniline Derivative + Aryl Halide --(Pd₂(dba)₃, this compound, Base)--> Chiral Tetrahydroquinoline

Materials and Reagents:

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

-

This compound

-

Aniline derivative with a pendant alkene

-

Aryl or alkenyl halide

-

Base (e.g., Sodium tert-butoxide)

-

Anhydrous, degassed solvent (e.g., Toluene)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Step-by-Step Procedure:

-

Catalyst Pre-formation: In a glovebox or under an inert atmosphere, a reaction vessel is charged with Pd₂(dba)₃ (e.g., 2.5 mol%) and this compound (e.g., 6 mol%).

-

Solvent Addition: Anhydrous, degassed toluene is added to the vessel to dissolve the catalyst components. The mixture is stirred at room temperature for a designated period to allow for ligand-metal complex formation.

-

Reagent Addition: To the catalyst solution, the aniline derivative (1.0 equiv), the aryl halide (1.2 equiv), and the base (e.g., NaOtBu, 2.0 equiv) are added sequentially.

-

Reaction Conditions: The reaction vessel is sealed and heated to the specified temperature (e.g., 90 °C) with vigorous stirring.[2]

-

Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the enantiomerically enriched tetrahydroquinoline.

Causality of Experimental Choices:

-

Inert Atmosphere: The palladium(0) catalyst and the phosphoramidite ligand are sensitive to oxidation; therefore, all manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.

-

Anhydrous and Degassed Solvent: Water and oxygen can interfere with the catalytic cycle. Using anhydrous and degassed solvents is crucial for maintaining catalytic activity and achieving reproducible results.

-

Base: The base is essential for the transmetalation step in many cross-coupling reactions and can also play a role in the deprotonation of the aniline nitrogen in this specific carboamination. The choice and stoichiometry of the base can significantly impact the reaction rate and yield.

-

Ligand-to-Metal Ratio: The ratio of this compound to the palladium precursor is a critical parameter that influences the formation of the active catalytic species and can affect the enantioselectivity of the reaction.

Representative Catalytic Cycle

The catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling where phosphoramidite ligands are often employed, generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Generalized catalytic cycle for a Pd-catalyzed cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst, coordinated to the this compound ligand (L), reacts with an organic halide (R-X), leading to the formation of a Pd(II) intermediate.

-

Transmetalation: The organic group (R') from an organometallic reagent (R'-M) is transferred to the palladium center, displacing the halide (X).

-

Reductive Elimination: The two organic groups (R and R') on the palladium center couple and are eliminated as the final product (R-R'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Conclusion

This compound stands as a testament to the power of rational ligand design in asymmetric catalysis. Its rigid chiral scaffold and tunable electronic properties make it a highly effective ligand for a variety of challenging transformations, enabling the synthesis of complex, enantioenriched molecules. The provided protocol for the enantioselective synthesis of tetrahydroquinolines serves as a practical example of its application, highlighting the critical experimental parameters that ensure success. As the demand for stereochemically defined compounds continues to grow, the importance and utility of privileged ligands like this compound in both academic research and industrial drug development will undoubtedly persist.

References

Chiral Phosphoramidite Ligands: A Technical Guide to Asymmetric Synthesis

Foreword: The Pursuit of Chirality

In the landscape of modern chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the ability to control stereochemistry is not merely an academic exercise—it is a critical determinant of biological activity, safety, and efficacy. Asymmetric catalysis stands as the most elegant and efficient strategy for accessing enantiomerically pure compounds. At the heart of this discipline lies the chiral ligand, the molecular architect that dictates the stereochemical outcome of a reaction. Among the pantheon of privileged ligand classes, chiral phosphoramidites have emerged as remarkably versatile, modular, and highly effective catalysts for a broad spectrum of asymmetric transformations. This guide provides a comprehensive technical overview of chiral phosphoramidite ligands, from their fundamental design principles to practical application and troubleshooting, tailored for researchers, scientists, and professionals in drug development.

The Rise of Phosphoramidites: A Paradigm Shift in Ligand Design

For decades, the design of chiral ligands was heavily influenced by the principle of C2 symmetry, which was thought to reduce the number of possible catalyst-substrate transition states and thereby enhance enantioselectivity. The pioneering work of Feringa in the 1990s on the use of monodentate phosphoramidite ligands in copper-catalyzed 1,4-additions challenged this dogma.[1] This breakthrough demonstrated that highly flexible, modular, and easily synthesized monodentate ligands could achieve levels of stereocontrol that rivaled or even surpassed those of traditional C2-symmetric bidentate phosphines.[2]

The success of phosphoramidites stems from their unique structural and electronic properties. They are characterized by a phosphorus(III) center bonded to two alkoxy groups and one amino group, with the general formula P(OR¹) (OR²)(NRR').[2] This modularity is a key advantage, allowing for the systematic and independent tuning of the diol backbone, the amine moiety, and substituents on these components to create extensive ligand libraries for catalyst screening and optimization.[1][3] Furthermore, many phosphoramidite ligands exhibit remarkable stability towards air and moisture, a practical advantage in a laboratory setting.[4]

Structural Classification

The vast family of chiral phosphoramidite ligands can be broadly categorized based on their core structural motifs:

-

Axially Chiral Diols: The most prominent class of phosphoramidites is derived from atropisomeric biaryl diols, with 1,1'-bi-2-naphthol (BINOL) being the most common scaffold.[2] The axial chirality of the BINOL backbone creates a well-defined chiral pocket around the metal center. Modifications at the 3,3'- and 6,6'-positions of the BINOL framework allow for fine-tuning of the steric and electronic properties of the ligand.[5][6]

-

C2-Symmetric Diols: Ligands derived from TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) and other C2-symmetric diols have also been successfully employed in various asymmetric transformations.

-

Bidentate (Hybrid) Systems: While monodentate phosphoramidites are highly effective, a significant class of bidentate ligands has been developed that incorporates a phosphoramidite moiety along with another coordinating group, such as a phosphine.[4][7] These hybrid ligands, like Quinaphos and Indolphos, combine the features of different phosphorus ligand types to achieve unique reactivity and selectivity.[4]

The Art of Synthesis: Crafting the Catalyst

The modular nature of phosphoramidite ligands is mirrored in their straightforward synthesis. The most common route involves the reaction of a chiral diol with a phosphorus trihalide, typically phosphorus trichloride (PCl₃), to form a phosphorochloridite intermediate. This intermediate is then reacted with a primary or secondary amine in the presence of a base to yield the final phosphoramidite ligand.[2]

Diagram: Modular Synthesis of BINOL-derived Phosphoramidites

References

- 1. Phosphoramidites: privileged ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphoramidite ligand - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. asym.dicp.ac.cn [asym.dicp.ac.cn]

- 5. Tailored chiral phosphoramidites support highly enantioselective Pd catalysts for asymmetric aminoalkylative amination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. tandfonline.com [tandfonline.com]

(S)-Siphos-PE: A Technical Guide to Stability, Storage, and Handling for Robust Catalytic Performance

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the stability and optimal storage conditions for the chiral spiro phosphoramidite ligand, (S)-Siphos-PE. Adherence to these protocols is critical for ensuring its catalytic efficacy, reproducibility in synthetic applications, and operator safety.

Introduction to this compound: A Privileged Chiral Ligand

This compound, a member of the spiro-phosphoramidite ligand family, has established itself as a "privileged chiral ligand" in asymmetric catalysis.[1] Its rigid spirocyclic backbone creates a well-defined chiral environment around a metal center, leading to high enantioselectivity in a variety of chemical transformations.[1][2] However, the very electronic properties that make phosphine-based ligands like this compound effective catalysts also render them susceptible to degradation. Understanding and mitigating these degradation pathways are paramount for successful and reproducible synthetic outcomes.

The Chemical Vulnerabilities of this compound: Understanding Degradation Pathways

The stability of this compound is primarily influenced by its susceptibility to two main degradation pathways: oxidation and hydrolysis.

Oxidation: The Primary Threat to Catalytic Activity

The phosphorus (III) center in this compound is electron-rich, a key feature for its catalytic activity. However, this electron richness also makes it prone to oxidation by atmospheric oxygen, converting the active phosphine to the corresponding inactive phosphine oxide (P=O). This transformation is often irreversible and results in a loss of catalytic activity.

Hydrolysis: A Concern for Phosphoramidites

As a phosphoramidite, this compound can also be susceptible to hydrolysis, particularly in the presence of moisture.[3][4] The P-N bond can be cleaved by water, leading to the formation of species that are inactive in catalysis. Studies on other phosphoramidites have shown that this degradation can be autocatalytic, meaning the degradation products can accelerate further decomposition.[3][5]

Recommended Storage and Handling Protocols

To minimize degradation and ensure the long-term integrity of this compound, strict adherence to the following storage and handling protocols is essential.

Long-Term Storage

For long-term storage, this compound should be maintained as a solid under an inert atmosphere (argon or nitrogen) at a temperature of -20°C .[6] The product is typically supplied as a white to off-white powder.[6]

| Parameter | Recommendation | Rationale |

| Temperature | -20°C | Minimizes both oxidative and hydrolytic degradation rates. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the phosphorus center. |

| Form | Solid | More stable than solutions for long-term storage. |

| Container | Tightly sealed, opaque vial | Protects from air, moisture, and light. |

Handling for Experimental Use

Due to its air and moisture sensitivity, all manipulations of this compound should be performed using standard air-free techniques, such as in a glovebox or on a Schlenk line.

Caption: Workflow for handling solid this compound.

Preparation and Storage of Stock Solutions

If a stock solution of this compound is required, it should be prepared using anhydrous, degassed solvents. It is highly recommended to use freshly prepared solutions for optimal results. If short-term storage of a solution is necessary, it should be kept under an inert atmosphere in a tightly sealed container at -20°C. However, prolonged storage of solutions is discouraged due to the increased risk of degradation.[4]

Experimental Protocol for Stability Assessment: A Self-Validating System

To ensure the quality of this compound, particularly if there are concerns about its handling or storage history, a simple stability assessment can be performed using ³¹P NMR spectroscopy.

Principle

³¹P NMR is a powerful technique for directly observing the phosphorus center of the ligand. The active P(III) species of this compound will have a characteristic chemical shift. Upon oxidation to the P(V) phosphine oxide, a significant downfield shift in the ³¹P NMR spectrum is expected.

Step-by-Step Methodology

-

Sample Preparation (under inert atmosphere):

-

In a glovebox, accurately weigh a small amount of this compound (e.g., 5-10 mg) into an NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent that has been rigorously degassed (e.g., CDCl₃ or C₆D₆).

-

Seal the NMR tube with a tight-fitting cap and wrap with parafilm for extra security.

-

-

Initial ³¹P NMR Analysis:

-

Acquire a proton-decoupled ³¹P NMR spectrum.

-

Record the chemical shift of the major phosphorus signal corresponding to the active this compound.

-

Check for the presence of any minor signals, particularly in the downfield region, which may indicate the presence of the phosphine oxide.

-

-

Monitoring Stability (Optional):

-

To assess stability in solution, the NMR tube can be stored under controlled conditions (e.g., at room temperature) and the ³¹P NMR spectrum can be re-acquired at regular intervals (e.g., every 24 hours).

-

An increase in the intensity of the phosphine oxide peak relative to the active ligand signal will provide a quantitative measure of degradation over time.

-

Incompatibilities and Safety Considerations

This compound is a combustible solid and may cause skin, eye, and respiratory irritation.[6] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. All manipulations should be carried out in a well-ventilated area, preferably within a fume hood or glovebox.

Avoid contact with strong oxidizing agents, as this can lead to a vigorous and potentially hazardous reaction.

Conclusion

The exceptional catalytic performance of this compound in asymmetric synthesis is intrinsically linked to its chemical integrity. By understanding its vulnerabilities to oxidation and hydrolysis and implementing rigorous storage and handling protocols, researchers can ensure the reproducibility and success of their catalytic reactions. The recommended storage condition of -20°C under an inert atmosphere, combined with the use of air-free techniques for all manipulations, is the cornerstone of maintaining the stability and reactivity of this powerful chiral ligand.

References

- 1. Development of Privileged Chiral Spiro Ligands and Catalysts-å¨å ¶æææ课é¢ç»ä¸»é¡µ [zhou.nankai.edu.cn]

- 2. benchchem.com [benchchem.com]

- 3. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Notes: A Guide to High-Performance Asymmetric Hydrogenation Using (S)-Siphos-PE

Abstract

In the synthesis of chiral molecules, particularly for pharmaceutical and agrochemical applications, achieving high enantioselectivity is paramount. Asymmetric hydrogenation stands out as a highly efficient, atom-economical method for creating stereogenic centers. This guide provides a detailed protocol and technical insights for utilizing the (S)-Siphos-PE ligand in ruthenium-catalyzed asymmetric hydrogenation reactions. We will explore the mechanistic underpinnings, provide a robust experimental workflow, and discuss the broad substrate scope and troubleshooting, establishing a comprehensive resource for researchers in the field.

Introduction: The Imperative of Chirality

The biological activity of many pharmaceuticals and fine chemicals is intrinsically linked to their three-dimensional structure. A single enantiomer can elicit a desired therapeutic effect, while its mirror image may be inactive or even harmful. Asymmetric hydrogenation is a cornerstone of modern organic synthesis, offering a powerful method to produce single-enantiomer compounds from prochiral precursors.[1][2] The success of this transformation hinges on the design of the chiral catalyst, where the ligand plays the decisive role in dictating stereoselectivity.

This compound is a chiral spiro phosphoramidate ligand that has gained prominence for its ability to induce high levels of enantioselectivity in transition-metal-catalyzed reactions.[3] Its rigid, sterically defined spirobiindane backbone creates a well-defined chiral pocket around the metal center, enabling precise control over the substrate's approach and subsequent hydrogenation. This document serves as a practical guide for leveraging the this compound ligand in ruthenium-catalyzed asymmetric hydrogenations.

Mechanistic Rationale: Engineering Enantioselectivity

The efficacy of the this compound ligand in asymmetric hydrogenation is rooted in the formation of a structurally well-defined and reactive ruthenium complex. The catalytic cycle, a topic of extensive study, is generally understood to proceed through several key stages where the ligand's architecture is critical.

-

Catalyst Activation: A ruthenium precursor, such as Ru(COD)(2-methylallyl)₂, reacts with the this compound ligand to form the active catalytic species. This step often involves the removal of the spectator ligands to open coordination sites.

-

Substrate Coordination: The prochiral substrate (e.g., a ketone or olefin) coordinates to the chiral ruthenium center. The ligand's bulky framework forces the substrate to adopt a specific, lower-energy orientation.

-

Oxidative Addition of H₂: Molecular hydrogen adds to the metal center, forming a dihydride species.

-